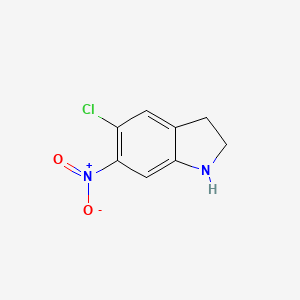

5-Chloro-6-nitro-2,3-dihydro-1H-indole

Description

Contextual Significance of Halogenated and Nitrated Dihydroindoles in Synthetic Organic Chemistry

The dihydroindole (or indoline) framework is a privileged scaffold in medicinal chemistry and materials science. The introduction of halogen and nitro substituents onto this core, as seen in 5-Chloro-6-nitro-2,3-dihydro-1H-indole, imparts specific functionalities that are highly valued in synthetic organic chemistry.

Halogenated heterocycles are crucial building blocks in organic synthesis. The presence of a chlorine atom on the aromatic ring serves as a versatile handle for further chemical modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The presence of halogen substituents can also profoundly influence the biological activity of the final products. nih.gov Many halogenated indole (B1671886) alkaloids isolated from marine invertebrates, for instance, exhibit significant bioactivity. nih.gov

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic influence is a key tool for directing the regioselectivity of subsequent reactions. nih.gov Furthermore, the nitro group itself is a valuable functional group that can be readily transformed into other important functionalities. Its reduction provides a straightforward route to an amino group, which is a key precursor for the synthesis of amides, ureas, and other nitrogen-containing heterocycles. nih.gov The incorporation of a nitro group into aromatic systems is a fundamental synthetic tool for chemical modifications. nih.gov The synthesis of various nitroindoles is often a critical step in creating more complex, biologically active molecules. acs.orgumn.edu

Scope and Methodology for Researching this compound in Academic Literature

The academic investigation of a specific compound like this compound follows a well-established set of methodologies designed to confirm its structure, purity, and reactivity.

The primary step in researching a novel or synthesized compound is its unambiguous structural characterization. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the specific arrangement of substituents on the dihydroindole ring.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and confirm its molecular formula by analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns.

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of specific functional groups. For this compound, characteristic absorption bands for the N-H bond of the amine, the C-Cl bond, and the asymmetric and symmetric stretches of the nitro (NO₂) group would be expected.

The purity of the compound is typically assessed using chromatographic methods. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reactions and preliminary purity checks, while column chromatography is employed for purification. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Once synthesized and characterized, research may extend to exploring the compound's reactivity. This involves subjecting it to various reaction conditions, such as reduction of the nitro group or metal-catalyzed cross-coupling at the chlorinated position, to evaluate its utility as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMADCPMWAGDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Nomenclature of 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole

Systematic IUPAC Nomenclature of the Target Compound

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-Chloro-6-nitro-2,3-dihydro-1H-indole . This name is derived by following a set of established rules:

Parent Hydride: The core structure is identified as "2,3-dihydro-1H-indole". The "1H" indicates that the nitrogen atom at position 1 bears a hydrogen atom. The "2,3-dihydro" specifies the saturation of the bond between carbon atoms 2 and 3.

Substituents: Two substituents are present on the benzene (B151609) portion of the molecule: a chloro group (-Cl) and a nitro group (-NO2).

Locants: The positions of these substituents are indicated by numbers. The numbering of the dihydroindole ring system starts from the nitrogen atom as position 1 and proceeds around the ring. The chloro group is located at position 5, and the nitro group is at position 6.

Alphabetical Order: The substituents are listed in alphabetical order (chloro before nitro) in the final name.

Table 1: Breakdown of the IUPAC Name for this compound

| Component | Description |

| 5-Chloro | Indicates a chlorine atom at position 5 of the ring system. |

| 6-nitro | Indicates a nitro group at position 6 of the ring system. |

| 2,3-dihydro | Specifies the saturation of the C2-C3 bond in the five-membered ring. |

| 1H-indole | Denotes the parent bicyclic heteroaromatic structure with a hydrogen on the nitrogen. |

Isomeric Considerations and Positional Variants within Chloro-nitro-dihydroindoles

Isomers are compounds that have the same molecular formula but different arrangements of atoms. In the case of chloro-nitro-dihydroindoles, positional isomerism is a key consideration. The relative positions of the chloro and nitro groups on the benzene ring can vary, leading to a number of distinct isomers.

One such positional isomer is 6-Chloro-5-nitro-2,3-dihydro-1H-indole . In this molecule, the positions of the chloro and nitro groups are swapped compared to the target compound. While both isomers share the same molecular formula (C8H7ClN2O2) and the same fundamental dihydroindole framework, the different substitution pattern can lead to variations in their physical and chemical properties.

Other potential positional isomers could involve the substituents being located at other available positions on the benzene ring (positions 4 and 7). The specific substitution pattern is crucial in determining the electronic properties and reactivity of the molecule.

Table 2: Comparison of Positional Isomers

| Compound Name | Position of Chloro Group | Position of Nitro Group |

| This compound | 5 | 6 |

| 6-Chloro-5-nitro-2,3-dihydro-1H-indole | 6 | 5 |

Conformational Analysis and Stereochemical Aspects of the Dihydroindole Ring System

The 2,3-dihydro-1H-indole ring system is not planar. The five-membered dihydropyrrole ring can adopt different conformations to minimize steric strain. The most common conformations are the "envelope" and "twist" (or "half-chair") forms.

In the envelope conformation , four of the atoms in the five-membered ring are in a plane, while the fifth atom is out of the plane. For the 2,3-dihydro-1H-indole ring, either the nitrogen atom (N1) or one of the carbon atoms (C2 or C3) can be the out-of-plane atom.

In the twist conformation , no four atoms are coplanar. This conformation is often of intermediate energy between two envelope forms.

The specific conformation adopted by this compound, and the energy barrier between different conformations, would be influenced by the nature and position of the substituents on the benzene ring. However, without specific experimental or computational data for this exact molecule, the conformational preferences can be discussed in the context of the general dihydroindole system.

Stereochemically, if there are substituents on the C2 or C3 atoms of the dihydroindole ring, stereoisomers (enantiomers and diastereomers) can exist. In the case of this compound, positions C2 and C3 are unsubstituted, meaning they are attached to two hydrogen atoms each. Therefore, in its ground state, this specific molecule does not have any chiral centers and is achiral.

Table 3: Possible Conformations of the Dihydroindole Ring

| Conformation | Description |

| Envelope | Four atoms are coplanar, with the fifth atom out of the plane. |

| Twist (Half-Chair) | No four atoms are coplanar, representing an intermediate conformation. |

Chemical Reactivity and Functional Group Transformations of 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole

Reactivity of the Nitro Group: Reduction Pathways and Derivative Formation

The nitro group on the benzenoid ring of 5-Chloro-6-nitro-2,3-dihydro-1H-indole is a key site for chemical modification, primarily through reduction. This transformation opens pathways to a variety of derivatives with altered electronic and biological properties. The reduction can be controlled to yield different products, with the most common being the corresponding amine.

The complete reduction of the nitro group to an amino group is a fundamental transformation. nih.govmasterorganicchemistry.com This can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Reduction Pathways of the Nitro Group

| Product | Reagents and Conditions | Notes |

| 5-Chloro-6-amino-2,3-dihydro-1H-indole | H₂, Pd/C or PtO₂; Fe/HCl; SnCl₂/HCl | Catalytic hydrogenation is often clean and efficient. Metal/acid reductions are robust and widely used. |

| 5-Chloro-6-hydroxylamino-2,3-dihydro-1H-indole | Controlled catalytic hydrogenation; Zinc dust/NH₄Cl | Partial reduction can be achieved under milder conditions. |

| Azo derivative | Metal hydrides (e.g., LiAlH₄) | Aromatic nitro compounds can form azo compounds with certain reducing agents. |

The resulting 6-aminoindoline derivative is a valuable intermediate for further functionalization. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents at the 6-position. Additionally, the amino group can be acylated or alkylated to form amides and secondary or tertiary amines, respectively.

Transformations Involving the Chloro Substituent: Halogen Exchange and Cross-Coupling Reactions

The chloro substituent at the 5-position of the dihydroindole ring offers opportunities for halogen exchange and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen exchange reactions, such as the Finkelstein reaction, can replace the chloro group with another halogen. science.govfrontiersin.orgdoubtnut.com This can be useful for modulating reactivity, for example, by converting the chloride to a more reactive iodide to facilitate subsequent cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the chloro-substituted dihydroindole. rsc.orgmdpi.com Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents at the 5-position.

Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Boronic acid/ester | Aryl or vinyl substituted at C5 |

| Heck Coupling | Alkene | Alkene substituted at C5 |

| Sonogashira Coupling | Terminal alkyne | Alkyne substituted at C5 |

| Buchwald-Hartwig Amination | Amine | Amine substituted at C5 |

Reactivity of the Dihydroindole Nitrogen (N1): Alkylation, Acylation, and Heterocycle Formation

The secondary amine nitrogen (N1) of the dihydroindole ring is nucleophilic and readily undergoes alkylation and acylation reactions. core.ac.uk These transformations are crucial for introducing substituents that can modulate the molecule's properties or serve as handles for further chemical modifications.

N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents in the presence of a base. nih.govresearchgate.net The choice of base and solvent can be critical to achieving selective N-alkylation without competing reactions at other sites. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to yield the corresponding N-acyl derivatives.

The N1 nitrogen can also participate in reactions that lead to the formation of new heterocyclic rings fused to the dihydroindole core. organic-chemistry.orgchalmers.seresearchgate.net For example, reaction with appropriate bifunctional electrophiles can lead to the construction of new five- or six-membered rings.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity governed by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.commsu.edu

In electrophilic aromatic substitution, the chloro group is an ortho-, para-director, while the nitro group is a strong meta-director. The dihydroindole ring itself is generally considered activating. The outcome of an electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.

Nucleophilic aromatic substitution is also possible, particularly due to the presence of the strongly electron-withdrawing nitro group. youtube.comlibretexts.orgnih.govresearchgate.net The chloro substituent, being ortho to the nitro group, is activated towards nucleophilic displacement. This allows for the introduction of a variety of nucleophiles at the 5-position.

Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Directing Effect |

| -Cl | 5 | Ortho, Para-directing (deactivating) |

| -NO₂ | 6 | Meta-directing (strongly deactivating) |

| Dihydroindole Ring | - | Ortho, Para-directing (activating) |

Oxidative and Reductive Transformations of the Dihydroindole Ring

The dihydroindole ring itself can undergo oxidative and reductive transformations. Oxidation of the dihydroindole can lead to the corresponding indole (B1671886), which is a common and often desirable transformation. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). An iron-catalyzed oxidation of N-alkyl-indolines to indoles has also been reported. nih.gov

Conversely, while the dihydroindole ring is already partially reduced, further reduction of the pyrroline (B1223166) moiety is chemically challenging but could potentially be achieved under forcing conditions, leading to a fully saturated octahydroindole derivative.

Stereoselective Reactions at the Saturated 2,3-Positions

The saturated 2- and 3-positions of the dihydroindole ring introduce the possibility of stereoisomerism if substituents are present at these positions. While the parent compound is achiral, derivatives with substituents at C2 or C3 can exist as enantiomers or diastereomers. Stereoselective reactions targeting these positions would be necessary to control the stereochemical outcome of such derivatives. This could involve asymmetric synthesis starting from chiral precursors or the use of chiral catalysts to introduce substituents in a stereocontrolled manner.

Advanced Spectroscopic Characterization Techniques for 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 5-Chloro-6-nitro-2,3-dihydro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the dihydropyrrole ring, and the N-H proton.

Aromatic Region: The benzene (B151609) portion of the molecule features two aromatic protons. The proton at the C4 position is expected to appear as a singlet due to the adjacent substituents. The proton at the C7 position will also likely appear as a singlet. The electron-withdrawing effects of the nitro group at C6 and the chloro group at C5 would shift these proton signals downfield (to a higher ppm value) compared to unsubstituted indoline (B122111). For instance, in the related compound 5-chloro-3-methyl-1H-indole, the aromatic protons appear in the range of δ 7.16-7.57 ppm. rsc.org

Aliphatic Region: The dihydro-indole structure contains two methylene (B1212753) (-CH₂-) groups at positions C2 and C3. These would appear as two triplets due to coupling with each other. Typically, the C2 methylene protons, being adjacent to the nitrogen atom, would be shifted further downfield than the C3 protons. In a related analog, 6-chloro-2,3-dihydro-1H-indole, these aliphatic protons are observed in the spectrum. chemicalbook.com

N-H Proton: The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | Downfield (e.g., >7.5 ppm) | Singlet (s) |

| H-7 | Downfield (e.g., >7.0 ppm) | Singlet (s) |

| H-2 (CH₂) | ~3.5 - 4.0 ppm | Triplet (t) |

| H-3 (CH₂) | ~3.0 - 3.5 ppm | Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Aromatic Carbons: Six signals correspond to the carbons of the benzene ring. The carbons directly attached to the electron-withdrawing chloro (C5) and nitro (C6) groups will be significantly influenced. The C6 carbon bearing the nitro group is expected to be highly deshielded (shifted downfield). The ipso-carbon C5 attached to chlorine will also show a downfield shift. For comparison, in 3-methyl-5-nitro-1H-indole, the carbon attached to the nitro group appears at δ 141.53 ppm. rsc.org In 5-chloro-3-methyl-1H-indole, the aromatic carbons resonate between δ 111.68 and 134.69 ppm. rsc.org

Aliphatic Carbons: The two methylene carbons, C2 and C3, will appear in the upfield region of the spectrum. C2, being bonded to nitrogen, will be at a lower field than C3.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~45 - 55 ppm |

| C3 | ~25 - 35 ppm |

| C3a | ~125 - 135 ppm |

| C4 | ~115 - 125 ppm |

| C5 | ~120 - 130 ppm |

| C6 | ~140 - 150 ppm |

| C7 | ~105 - 115 ppm |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene protons at C2 and C3, confirming their adjacent relationship in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal assigned to C4-H would show a cross-peak with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for piecing together the molecular framework. For instance, the proton at C4 would show correlations to carbons C3a, C5, and C7a, while the N-H proton could show correlations to C2 and C7a, thus confirming the connectivity of the entire ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm the regiochemistry of the substituents on the aromatic ring by observing spatial correlations between, for example, the C7 proton and the C2 methylene protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the indole (B1671886) nitrogen is expected around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear just below 3000 cm⁻¹. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong and found near 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. actachemicamalaysia.com Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the nitro group often gives a very strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1380 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. scirp.org

For this compound (C₈H₇ClN₂O₂), the calculated monoisotopic molecular weight is approximately 198.02 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 198. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom. miamioh.edu

The fragmentation of nitro-aromatic compounds often involves characteristic losses. Common fragmentation pathways for nitroindole derivatives include the loss of NO₂ (46 Da), O, and NO. tsijournals.com The fragmentation for this compound would likely proceed via:

Loss of a nitro group: [M - NO₂]⁺

Loss of a chlorine atom: [M - Cl]⁺

Retro-Diels-Alder type fragmentation of the dihydropyrrole ring.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula, confirming the identity of the compound. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently employed to calculate a wide array of molecular properties. mdpi.comresearchgate.net These calculations are fundamental to understanding the intrinsic characteristics of 5-Chloro-6-nitro-2,3-dihydro-1H-indole.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C4-C5 | 1.39 |

| C5-Cl | 1.74 |

| C5-C6 | 1.40 |

| C6-N(nitro) | 1.47 |

| N(nitro)-O | 1.22 |

| **Bond Angles (°) ** | |

| C4-C5-C6 | 120.5 |

| C4-C5-Cl | 119.8 |

| C5-C6-N(nitro) | 118.9 |

| O-N(nitro)-O | 124.5 |

Table 1. Illustrative predicted geometric parameters for key regions of this compound. These values are typical for substituted aromatic systems and are derived from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy levels of both the HOMO and LUMO. nih.gov The HOMO is likely localized over the indole (B1671886) ring system, while the LUMO is expected to have significant contributions from the nitro group, which is a characteristic feature for nitroaromatic compounds. nih.govresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -3.10 |

| Energy Gap (ΔE) | 3.75 |

Table 2. Representative FMO energies and the resulting energy gap for this compound, as would be calculated using DFT. A smaller energy gap generally correlates with higher chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. rsc.org It illustrates the charge distribution on the molecular surface. Different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.

In the MEP map of this compound, the most negative potential (red or yellow) is expected to be localized over the oxygen atoms of the nitro group, making them strong sites for interaction with electrophiles. acs.orgresearchgate.net The area around the N-H proton of the dihydro-pyrrole ring and other hydrogen atoms would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. faccts.de It examines charge delocalization, hyperconjugative interactions, and charge transfer between filled donor orbitals and empty acceptor orbitals. acs.orgeurjchem.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen atom of the indole ring and the oxygen atoms of the nitro group into the antibonding orbitals (π*) of the aromatic ring. These charge transfer events are crucial in defining the molecule's electronic character and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N7 | π* (C8-C9) | 18.5 |

| LP (2) O(nitro) | π* (C5-C6) | 15.2 |

| π (C3-C4) | π* (C5-C6) | 22.1 |

Table 3. A selection of significant intramolecular interactions for this compound predicted by NBO analysis. Higher E(2) values indicate stronger electronic delocalization. (LP = Lone Pair).

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. mdpi.comresearchgate.net By comparing the calculated spectrum with an experimental one, the structure of a synthesized compound can be confirmed.

For this compound, calculations would predict characteristic vibrational frequencies for its functional groups. These include the N-H stretching of the indole ring, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the C-Cl stretching vibration.

| Functional Group | Mode of Vibration | Calculated Wavenumber (cm-1) |

| N-H (Indole) | Stretching | 3450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2950 - 2850 |

| NO2 | Asymmetric Stretch | 1550 |

| NO2 | Symmetric Stretch | 1355 |

| C-N | Stretching | 1280 |

| C-Cl | Stretching | 750 |

Table 4. Key calculated vibrational frequencies for this compound. These theoretical values are typically scaled to better match experimental data.

Reaction Mechanism Studies and Selectivity Prediction

Beyond static molecular properties, computational chemistry can be used to explore dynamic processes such as chemical reactions. By mapping the potential energy surface, DFT calculations can identify transition states and intermediates, allowing for the determination of activation energies and reaction pathways. researchgate.net

For this compound, this approach can predict its reactivity in various chemical transformations. For instance, in electrophilic aromatic substitution, theoretical studies can predict whether an incoming electrophile will preferentially attack the C4 or C7 position of the indole ring, which are the typical reactive sites. By calculating the activation energy for both pathways, the regioselectivity of the reaction can be determined. The insights from FMO and MEP analyses are instrumental in formulating initial hypotheses for these reaction mechanism studies. Such predictive power is invaluable for designing synthetic routes and understanding the chemical behavior of the molecule.

Molecular Docking and Ligand-Receptor Interaction Studies (focused on theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. For this compound, while specific docking studies are not extensively published, theoretical binding modes can be inferred based on its structural features and docking studies of analogous indole derivatives.

The indole nucleus is a common scaffold in molecules that target a wide range of biological receptors. The theoretical binding of this compound within a hypothetical receptor active site would be governed by a combination of non-covalent interactions. The dihydropyran ring, the chloro substituent, and the nitro group each contribute to the potential binding affinity and selectivity.

Key potential interactions include:

Hydrogen Bonding: The secondary amine (-NH) group in the indole ring is a classic hydrogen bond donor, capable of forming strong interactions with acceptor residues like aspartate, glutamate, or the carbonyl backbone of the protein.

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding pocket. This type of interaction is increasingly recognized for its role in ligand-receptor stabilization.

Pi-Stacking and Hydrophobic Interactions: The aromatic portion of the indole ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The dihydro portion of the ring contributes to hydrophobic interactions within nonpolar pockets of the receptor.

Dipole and Electrostatic Interactions: The electron-withdrawing nitro group at the 6-position creates a significant dipole moment and can participate in electrostatic interactions with polar residues in the active site. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

Studies on structurally related indole derivatives have highlighted the importance of these interactions. For instance, molecular docking of other chlorinated indole compounds has revealed that the halogen substituent can significantly influence binding affinity and selectivity. nih.govnih.gov Similarly, the presence of a nitro group has been shown to enhance binding through electrostatic and hydrogen bonding interactions in various heterocyclic compounds. researchgate.net

A hypothetical docking simulation of this compound into a protein active site, such as a kinase or a G-protein coupled receptor, would likely show a combination of these interactions, leading to a stable binding pose. The precise orientation would depend on the specific topology and amino acid composition of the binding site.

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Crystal structure prediction is a computational endeavor to identify the most stable crystalline arrangement of a molecule from its chemical diagram. This prediction is complemented by techniques like Hirshfeld surface analysis, which provides a visual and quantitative understanding of the intermolecular interactions that govern the crystal packing.

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can visualize and quantify intermolecular contacts. nih.govnih.gov Red spots on the dnorm surface indicate close intermolecular contacts, which are crucial for crystal stability.

H···H Interactions: These are typically the most abundant contacts, arising from the interactions between hydrogen atoms on the periphery of the molecules and generally cover a large portion of the molecular surface. nih.gov

O···H/H···O Interactions: Strong and directional C–H···O or N–H···O hydrogen bonds involving the oxygen atoms of the nitro group and the hydrogen atoms of the indole ring or adjacent molecules would be prominent. These often appear as distinct red areas on the dnorm surface. nih.gov

Cl···H/H···Cl Interactions: The chlorine atom would participate in C–H···Cl hydrogen bonds, contributing significantly to the crystal packing. nih.gov

π-π Stacking: The indole ring system could lead to π-π stacking interactions between adjacent molecules, which would be visualized as characteristic red and blue triangles on the shape-index map of the Hirshfeld surface. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. A hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound is presented in the table below, extrapolated from data on analogous compounds. nih.govnih.gov

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | ~35% |

| O···H / H···O | ~25% |

| Cl···H / H···Cl | ~18% |

| C···H / H···C | ~10% |

| C···C (π-π stacking) | ~7% |

| Other | ~5% |

This analysis provides a detailed theoretical framework for understanding how molecules of this compound would self-assemble in the solid state, highlighting the dominant forces that dictate its crystal structure and related physicochemical properties.

Role of 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The dihydroindole framework is a foundational element in a multitude of complex polycyclic and fused heterocyclic systems. The strategic placement of chloro and nitro groups on the 5-Chloro-6-nitro-2,3-dihydro-1H-indole scaffold provides the necessary reactivity to engage in cyclization and annulation reactions, leading to novel and diverse heterocyclic structures. These scaffolds are of high interest in medicinal chemistry and materials science. mdpi.comnih.gov

The synthesis of functionalized polycyclic fused indoline (B122111) frameworks is a key area of organic chemistry, as these structures are central to many natural products and pharmaceuticals. polimi.it Methodologies such as dearomatization of indoles via cycloaddition reactions have proven to be a reliable approach for converting simple planar molecules into complex, stereochemically rich ring systems. polimi.it For instance, Zinc(II)-catalyzed divergent syntheses using formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to produce polycyclic fused indolines. polimi.it The specific substitution pattern on the indole (B1671886) starting material can act as a chemical switch, directing the reaction down one pathway versus another. polimi.it Given this, a substrate like this compound, with its distinct electronic and steric properties, could be expected to exhibit unique reactivity and selectivity in such cycloaddition reactions, leading to novel tetrahydropyrrolo[2,3-b]indole or tetrahydro-1H-pyridazino[3,4-b]indole scaffolds.

The table below illustrates examples of complex heterocyclic scaffolds synthesized from substituted indole precursors, highlighting the types of reactions that this compound could potentially undergo.

Table 1: Synthesis of Fused Indoline Scaffolds from Substituted Indoles

| Starting Indole | Reagent | Catalyst | Product Scaffold | Reaction Type |

|---|---|---|---|---|

| 2,3-Unsubstituted Indoles | Cyclic 1,2-diaza-1,3-dienes | ZnCl₂ | Tetrahydro-1H-pyridazino[3,4-b]indoles | [4+2] Cycloaddition |

| 2,3-Disubstituted Indoles | Linear 1,2-diaza-1,3-dienes | ZnCl₂ | Tetrahydropyrrolo[2,3-b]indoles | [3+2] Cycloaddition |

| 2-Halo-indole-tethered ynone | Thiols | (none) | Substituted Quinolines | Dearomatizing Spirocyclization/Ring Expansion |

This table is based on data from related indole chemistries to illustrate potential synthetic pathways. polimi.itnih.gov

Building Block for Novel Organic Frameworks and Materials

The development of novel organic materials, including polymers and frameworks, often relies on the use of rigid, functionalizable building blocks. The dihydroindole scaffold provides a robust and conformationally restricted core. The functional groups of this compound offer handles for polymerization or incorporation into larger supramolecular structures.

For example, the secondary amine can be functionalized to link units together, while the aromatic ring, after reduction of the nitro group to an amine, provides another site for forming amide, imine, or other linkages. The chloro-substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, further extending the molecular framework. nih.gov The inherent properties of the indole nucleus, known for its electron-rich nature and involvement in semiconducting and photophysical applications, suggest that materials derived from this building block could possess interesting electronic or optical properties. nih.gov

Application in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov This approach significantly increases synthetic efficiency and aligns with the principles of green chemistry. The structure of this compound is well-suited for designing such cascade processes.

The reactivity of substituted indoles and related heterocycles in cascade reactions is well-documented. For example, Pd-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones have been developed to build polysubstituted indoles and 1,4-dihydroquinolines through the formation of multiple C-C bonds. rsc.org Similarly, a thiol-mediated three-step cascade has been used to convert 2-halo-indole-tethered ynones directly into functionalized quinolines. nih.gov This process involves a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. nih.gov The presence of both a nucleophilic nitrogen and an electrophilically-activated aromatic ring in this compound provides the necessary components for intramolecular cyclizations or for participating as a substrate in intermolecular cascade sequences. The nitro and chloro groups can direct the regioselectivity of these transformations and can be carried through the sequence to allow for further diversification of the final product.

The table below details examples of cascade reactions involving indole derivatives, illustrating the potential for this compound to be used in similar complex transformations.

Table 2: Examples of Cascade Reactions Involving Indole Derivatives

| Reactants | Catalyst/Reagent | Key Steps | Final Product |

|---|---|---|---|

| o-Iodo-N-alkenylanilines, Tosylhydrazones | Palladium catalyst | Migratory carbene insertion, C-C double bond insertion, Cyclization | Polysubstituted Indoles |

| 2-Halo-indole-tethered ynones, Thiols | Thiol (multitasking reagent) | Dearomatizing spirocyclization, Nucleophilic substitution, Ring expansion | Functionalized Quinolines |

| Substituted Indigos, Allyl Bromide | Cs₂CO₃ | N-alkylation, Claisen rearrangement, Cyclization | Spiroindolinepyridoindolones |

This table is based on data from related indole chemistries to illustrate potential synthetic pathways. nih.govnih.govrsc.org

Contribution to the Synthesis of Libraries of Dihydroindole-based Compounds

In modern drug discovery, the synthesis of compound libraries is essential for high-throughput screening to identify new therapeutic leads. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules. nih.gov this compound is an ideal scaffold for such libraries due to its multiple points of diversification.

The dihydroindole core can be considered a "privileged scaffold," as it appears in many biologically active compounds. mdpi.comresearchgate.net By using this compound as a starting point, chemists can generate a library of related compounds through parallel synthesis. The N-H bond, the C-7 position of the aromatic ring, and the two functional groups (chloro and nitro) can all be modified independently or in combination.

N1 Position: Alkylation, acylation, or arylation can introduce a wide variety of substituents.

C5-Chloro Group: Can be substituted via nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions.

C6-Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups.

Aromatization: The dihydroindole ring can be oxidized to the corresponding indole, adding another layer of structural diversity.

This multi-directional approach allows for the rapid generation of a large number of distinct molecules from a single, advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.govnih.gov

Emerging Research Avenues and Future Directions in 5 Chloro 6 Nitro 2,3 Dihydro 1h Indole Chemistry

Development of Asymmetric Synthesis Approaches

The generation of enantiomerically pure 5-Chloro-6-nitro-2,3-dihydro-1H-indole is a critical objective for its potential applications in pharmaceuticals and materials science. Current research in asymmetric synthesis offers several promising strategies to achieve this goal, primarily by drawing parallels from the synthesis of structurally related substituted indolines and nitroindoles.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indole (B1671886) derivatives. For instance, the enantioselective allylic alkylation of 2-methyl-3-nitroindoles using chiral biscinchona alkaloid catalysts has been demonstrated to produce functionalized indoles with good yields and enantioselectivities. This approach could be adapted for the asymmetric synthesis of this compound by employing a suitable prochiral precursor.

Another promising avenue is the use of metal-catalyzed C-H insertion reactions. The enantioselective synthesis of indolines from donor/donor carbenes, enabled by a single catalyst/oxidant system, provides a rapid method for constructing densely substituted five-membered rings. nih.gov This methodology could potentially be applied to create chiral centers in the dihydroindole core of the target molecule.

Furthermore, kinetic resolution presents a viable strategy for separating enantiomers of racemic 2-substituted indolines. This has been achieved by deprotonation with a chiral base system followed by electrophilic quench, yielding both enantioenriched starting material and 2,2-disubstituted products with high enantioselectivity. tiu.edu.iq

| Approach | Catalyst/Reagent | Key Feature | Potential Application to this compound |

| Organocatalytic Allylic Alkylation | Chiral biscinchona alkaloid | Direct asymmetric functionalization of C(sp3)–H bonds | Asymmetric synthesis from a suitable 2-methyl-5-chloro-6-nitroindole precursor. |

| Metal-Catalyzed C-H Insertion | Rhodium tetracarboxylates | Rapid construction of densely substituted five-membered rings | Enantioselective formation of the dihydroindole core. |

| Kinetic Resolution | n-butyllithium and sparteine | Separation of enantiomers via asymmetric lithiation | Resolution of a racemic mixture of a 2-substituted precursor. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalytic and electrocatalytic methods to drive reactions under mild and environmentally benign conditions. These techniques offer unique opportunities for the functionalization and transformation of the this compound scaffold.

Photocatalysis has shown significant promise in the dearomatization of indoles, providing access to valuable indoline (B122111) structures. nih.gov Visible-light-induced photocatalysis can initiate dearomative annulation reactions to form polycyclic indolines. nih.gov This strategy could be employed to construct novel, complex architectures based on the this compound core. Furthermore, photoredox catalysis, in combination with transition metals like nickel, has been used for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.gov

Electrocatalysis offers a powerful, oxidant-free approach to indole synthesis and functionalization. mdpi.com Electrochemical methods have been developed for the intramolecular annulation of 2-vinylanilines to produce functionalized indoles. mdpi.com An unprecedented electrocatalytic triamination of alkynes has been reported, leading to the controllable synthesis of functionalized indolines and indoles using TEMPO as a redox catalyst. researchgate.net Such strategies could be adapted to introduce new functional groups onto the this compound molecule. Moreover, electrochemical methods can be employed for the dearomatization of indoles to access diversified spirocyclic indolines. nih.gov

| Method | Key Transformation | Reagents/Catalysts | Potential Application to this compound |

| Photocatalytic Dearomatization | Annulation of indoles | Visible light, photocatalyst | Synthesis of polycyclic derivatives. |

| Photoredox/Nickel Dual Catalysis | Synthesis of 3-substituted indolines | Iodoacetanilides, alkenes, photoredox catalyst, nickel catalyst | Introduction of substituents at the C3 position. |

| Electrocatalytic Annulation | Synthesis of functionalized indoles | 2-Vinylaniline precursors | Synthesis of the core dihydroindole structure. |

| Electrocatalytic Triamination | Synthesis of functionalized indolines | Alkynes, anilines, TEMPO | Introduction of amino substituents. |

| Electrochemical Dearomatization | Synthesis of spirocyclic indolines | Electrochemical methods | Creation of complex spirocyclic architectures. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry and automation are key enabling technologies that address these challenges and are highly applicable to the synthesis of this compound and its derivatives.

Flow chemistry , utilizing microreactors, offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. nih.gov The synthesis of indoles via the Fischer indole synthesis has been successfully demonstrated in continuous flow systems, achieving high yields and productivity. mdpi.com Reductive cyclization of nitro-compounds, a key step in many indole syntheses, is also amenable to flow conditions. mdpi.com

The integration of automation with flow chemistry allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. Automated systems can precisely control reagent delivery, reaction time, and temperature, facilitating the optimization of synthetic routes to this compound. researchgate.net This approach is particularly valuable for multistep syntheses, where intermediates can be generated and immediately used in subsequent steps without isolation, a concept known as "telescoped reactions."

| Technology | Advantages | Relevance to this compound Synthesis |

| Flow Chemistry (Microreactors) | Enhanced safety, precise control, improved heat/mass transfer, scalability. | Enables the safe handling of nitration reactions and other potentially hazardous steps. Allows for rapid optimization and scale-up of the synthesis. |

| Automation | High-throughput screening, precise process control, reproducible synthesis. | Facilitates the rapid exploration of reaction parameters to maximize yield and purity. Enables the automated synthesis of a library of derivatives for structure-activity relationship studies. |

| Telescoped Reactions | Reduced workup and purification steps, increased efficiency. | Streamlines multi-step synthetic sequences, reducing overall process time and waste generation. |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. Advanced spectroscopic techniques that can probe short-lived transient species and reaction intermediates are invaluable in this regard.

Transient Absorption Spectroscopy is a powerful tool for studying the dynamics of excited states and reaction intermediates in photochemical reactions. nih.gov Recent studies on 6-nitroindole (B147325) using this technique have provided insights into the properties and reactivity of its lowest excited triplet (T1) state, including its potential for protonation, dissociation, and electron transfer reactions to produce radicals. nih.gov Such studies on this compound could illuminate its photochemical behavior and guide the development of new photocatalytic reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy is essential for the detection and characterization of radical intermediates. mdpi.com In the context of nitroaromatic compounds, EPR can be used to study the formation of nitro radical anions, which are key intermediates in many reduction reactions. researchgate.net Operando film-electrochemical EPR spectroscopy is a particularly powerful technique for tracking radical intermediates in real-time during electrocatalytic processes. mdpi.com

In-situ NMR and Mass Spectrometry provide real-time monitoring of reaction progress and the identification of intermediates. researchgate.net In-situ NMR can track the formation and consumption of species directly in the reaction vessel, providing kinetic and mechanistic data. acs.org Mass spectrometry, particularly when coupled with techniques like liquid chromatography (LC-MS), is highly effective for identifying and characterizing reaction intermediates and products in complex mixtures. researchgate.net

| Technique | Information Gained | Application to this compound Chemistry |

| Transient Absorption Spectroscopy | Dynamics of excited states, identification of transient species. | Understanding the photophysical and photochemical properties, guiding the design of photocatalytic reactions. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates. | Elucidating mechanisms of redox reactions, particularly those involving the nitro group. |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. | Optimizing reaction conditions and understanding reaction pathways. |

| Mass Spectrometry | Identification and structural elucidation of intermediates and products. | Confirming reaction outcomes and identifying unexpected byproducts. |

Computational Design of Novel Dihydroindole Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design of molecules with specific properties and the prediction of their reactivity.

Density Functional Theory (DFT) calculations are widely used to explore the geometric and electronic structures of molecules, providing insights into their reactivity. nih.gov For nitroaromatic compounds, DFT can be used to calculate properties such as HOMO-LUMO energy gaps, which are indicative of chemical reactivity and electronic transitions. researchgate.netrjpn.org Such calculations for this compound and its derivatives can help in understanding the influence of substituents on the electronic properties and reactivity of the dihydroindole core. This knowledge can then be used to design novel derivatives with tailored reactivity for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural features of molecules with their biological activity or other properties. nih.govmdpi.com For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on various molecular descriptors. nih.govmdpi.com This approach can be used to design novel this compound derivatives with potentially enhanced biological activity and reduced toxicity.

Molecular docking and molecular dynamics simulations are used to study the interactions between small molecules and biological macromolecules, such as proteins. nih.govresearchgate.net These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, thereby guiding the design of new therapeutic agents. nih.gov

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors (HOMO-LUMO gap), and spectroscopic properties. | Prediction of reactivity, understanding substituent effects, and aiding in the interpretation of spectroscopic data. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or toxicity. | Design of derivatives with improved biological profiles and lower toxicity. |

| Molecular Docking and Dynamics | Simulation of ligand-protein interactions and prediction of binding affinity. | Identification of potential biological targets and design of potent and selective inhibitors. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Chloro-6-nitro-2,3-dihydro-1H-indole with high yield and purity?

- Methodological Answer : Synthesis optimization involves:

-

Starting Materials : Use chlorinated indole precursors (e.g., 2,3-dihydro-1H-indole derivatives) and nitration agents (e.g., HNO₃/H₂SO₄ mixtures) .

-

Reaction Conditions : Control temperature (0–25°C), inert atmosphere (N₂/Ar), and reaction time (1–12 hours) to minimize side reactions like over-nitration or oxidation .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ≈ 0.5 in 70:30 EtOAc:hexane) or HPLC (C18 column, UV detection at 254 nm) .

Parameter Optimal Range Impact on Yield/Purity Temperature 0–5°C (nitration) Prevents decomposition Solvent DCM or THF Enhances reactant solubility Reaction Time 2–4 hours Balances conversion vs. byproducts

Q. How is the structure of this compound characterized?

- Methodological Answer : Use multimodal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C5, nitro at C6). Key signals: ~7.2 ppm (aromatic H), ~3.5 ppm (dihydroindole CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion [M+H]⁺ (expected m/z: 213.04 for C₈H₆ClN₂O₂⁺) .

- X-ray Crystallography : If crystals are obtainable, SHELXL refinement (via programs like Olex2) resolves bond angles and dihedral geometries .

Q. What are the stability profiles of this compound under storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at −20°C to prevent nitro group photodegradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating in solution .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the nitro group in aqueous environments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron-withdrawing effects of the nitro group on aromatic electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict regioselectivity in reactions like Suzuki coupling or reduction (e.g., nitro to amine) .

- Docking Studies : Map electrostatic potential surfaces to identify binding sites for biological targets (e.g., enzymes or DNA) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC₅₀ values across studies. Note discrepancies due to cell line variability (e.g., HeLa vs. MCF-7) .

- Metabolic Profiling : LC-MS/MS to identify metabolites that may explain divergent antimicrobial results (e.g., nitroreductase activity in bacterial vs. fungal models) .

- Structural Analog Testing : Compare with 5-methyl-6-nitro analogs () to isolate electronic vs. steric effects on activity .

Q. How can the dihydroindole ring be functionalized without disrupting the nitro and chloro substituents?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the nitro group with Boc or Fmoc during alkylation/acylation of the indole nitrogen .

- Catalytic Strategies : Use Pd/Cu catalysts for cross-couplings (e.g., Sonogashira) at C4/C7 positions, avoiding steric clashes with C5-Cl and C6-NO₂ .

- Reductive Methods : Selective reduction of nitro to amine using H₂/Pd-C in ethanol at 25°C, preserving the chloro group .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer :

- Twinned Crystals : Refinement with SHELXL (TWIN/BASF commands) to address inversion twinning, common in nitro-substituted indoles .

- Disorder Modeling : Use PART instructions to resolve overlapping atoms in the dihydroindole ring due to conformational flexibility .

- Hydrogen Bonding : Identify intramolecular C–H⋯O bonds (S(6) motifs) that stabilize crystal packing, as seen in related nitroindoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.